4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
“4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C16H13BrN2O2S . It has an average mass of 377.256 Da and a mono-isotopic mass of 375.988098 Da .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes “this compound”, involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . DMSO plays three vital roles: carbon source, solvent, and oxidant .Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Mechanism of Action
The mechanism of action of 4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is not fully understood. However, it has been reported to act as a potent inhibitor of tubulin polymerization, which is essential for cell division. This inhibition leads to the arrest of the cell cycle and ultimately leads to cell death. In addition, this compound has been found to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase II, which are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been reported to inhibit angiogenesis, which is the process of new blood vessel formation. In addition, this compound has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. It is also a readily available compound, which makes it easy to obtain for laboratory experiments. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.
Future Directions
There are various future directions for the research on 4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide. One of the potential directions is the development of more potent and selective analogs of this compound. Another direction is the investigation of its potential use in combination therapy with other anticancer drugs. In addition, the potential use of this compound in the treatment of other diseases, such as diabetes and cardiovascular diseases, is also an area of future research.
Conclusion:
In conclusion, this compound is a promising compound with various potential applications in the field of medicinal chemistry. Its synthesis method is efficient and reproducible, and it has been extensively studied for its potential use in the treatment of various diseases. However, its potential toxicity needs to be carefully evaluated before its use in clinical trials. Further research on this compound is needed to fully understand its mechanism of action and to develop more potent and selective analogs.
Synthesis Methods
The synthesis of 4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide involves the reaction of 4-bromo-2-aminobenzoic acid with 2-aminothiophenol in the presence of acetic anhydride. The resulting product is then reacted with ethyl iodide to obtain the final compound. This synthesis method has been reported in various research articles and has been found to be efficient and reproducible.
Scientific Research Applications
4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been reported to have anticancer, antifungal, and antibacterial activities. It has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, this compound has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c1-2-21-12-4-3-5-13-14(12)18-16(22-13)19-15(20)10-6-8-11(17)9-7-10/h3-9H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFGYBLHTOHTAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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